molecular formula C13H6ClF3O2 B6404383 4-Chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1261923-17-4

4-Chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6404383
CAS RN: 1261923-17-4
M. Wt: 286.63 g/mol
InChI Key: WXTSGIFKVMLBJE-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%, is a chemical compound that has a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 140-145°C and a boiling point of 299-301°C. This compound is used in a variety of laboratory experiments, with its most common use being in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-Chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%, is used in a variety of scientific research applications. It is used in organic synthesis to prepare various compounds, such as pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a reagent in the synthesis of other compounds, such as 2,4-difluorobenzaldehyde and 2-chloro-4-fluorobenzaldehyde. Additionally, this compound is used in the synthesis of heterocyclic compounds, such as imidazole, quinoline, and thiazole.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%, is not well understood. However, it is believed that the compound acts as an electrophile, meaning that it is able to react with nucleophiles. This reaction is likely to involve the formation of a covalent bond between the compound and the nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%, are not well understood. However, it is believed that the compound may have a toxic effect on the human body. This is due to its ability to react with nucleophiles, which may lead to the formation of covalent bonds with cellular components.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%, has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its high purity, which makes it suitable for use in organic synthesis. Additionally, the compound is relatively stable, making it ideal for use in long-term experiments. However, the compound is toxic and can cause skin irritation, so it should be handled with caution. Furthermore, it is flammable and should be stored away from sources of heat or ignition.

Future Directions

There are several potential future directions for 4-chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%. One potential direction is to explore its use in the synthesis of new pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, it could be used as a reagent in the synthesis of heterocyclic compounds, such as imidazole, quinoline, and thiazole. Furthermore, further research could be conducted to determine the biochemical and physiological effects of the compound, as well as the mechanism of action. Finally, the compound could be used in the development of new analytical methods, such as chromatographic and spectroscopic techniques.

Synthesis Methods

4-Chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%, is synthesized through a multi-step process. The initial step is the formation of a diazonium salt by reacting p-chlorobenzoic acid with 2,4,6-trifluorobenzene diazonium chloride. This diazonium salt is then reacted with aqueous sodium hydroxide, which forms 4-chloro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%. The final step of the process involves recrystallization of the compound to obtain the desired purity.

properties

IUPAC Name

4-chloro-2-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O2/c14-6-1-2-8(13(18)19)9(3-6)12-10(16)4-7(15)5-11(12)17/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTSGIFKVMLBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690576
Record name 5-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261923-17-4
Record name 5-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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